N-benzyl-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Description
N-Benzyl-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound featuring a fused triazolopyrimidine core substituted with a methyl group at position 7 and a benzylcarboxamide moiety at position 2. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to bioactive triazolopyrimidine derivatives, which exhibit diverse pharmacological activities, including antiviral, antimalarial, and enzyme inhibitory properties .
Properties
Molecular Formula |
C14H13N5O |
|---|---|
Molecular Weight |
267.29 g/mol |
IUPAC Name |
N-benzyl-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C14H13N5O/c1-10-7-8-15-14-17-12(18-19(10)14)13(20)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,16,20) |
InChI Key |
RMJGHPWBFYSYGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=NC2=NC(=NN12)C(=O)NCC3=CC=CC=C3 |
solubility |
>40.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly approach. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
Industrial Production Methods
For industrial production, the synthesis can be scaled up using the same microwave-mediated method. The broad substrate scope and good functional group tolerance of this method make it suitable for large-scale production. Additionally, late-stage functionalization of the triazolopyrimidine core can be performed to introduce various functional groups, enhancing the compound’s utility in different applications .
Chemical Reactions Analysis
Functional Group Transformations
The compound undergoes several key chemical transformations due to its heterocyclic and carboxamide functionalities.
Nucleophilic Substitution
The nitrogen atoms in the triazole and pyrimidine rings act as nucleophiles, reacting with electrophiles like chlorides or carbonyl chlorides . For example, the carboxamide group can participate in substitution reactions under basic conditions .
Oxidation Reactions
Substituents such as methyl or benzyl groups may undergo oxidation, though specific conditions depend on the compound’s structure .
Cross-Coupling Reactions
If appropriate functional groups (e.g., halides) are present, the compound could participate in Suzuki-Miyaura or Stille coupling reactions .
Cyclization
Carboxylic acid derivatives (e.g., 15 , 24 ) can undergo cyclization to form tricyclic structures. For instance, acid 15 cyclizes in acetic anhydride to form 18 .
Reaction Mechanisms
Cyclocondensation
The β-diketone reacts with 3,5-diaminotriazole via nucleophilic attack, followed by cyclodehydration to form the triazolo-pyrimidine core .
Coupling via Carbonyl Chlorides
The carboxylic acid is chlorinated to an acyl chloride, which then reacts with benzylamine in a nucleophilic acyl substitution reaction .
Substitution on Aromatic Rings
The benzyl group attached to the carboxamide can undergo further reactions, such as alkylation or aylation, depending on the substituent’s reactivity .
Reaction Conditions and Analytical Data
Scientific Research Applications
N-benzyl-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for kinases and other proteins involved in signal transduction pathways.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-benzyl-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. This inhibition can lead to the modulation of various biological pathways, such as the inhibition of kinase activity, which is crucial in the regulation of cell growth and proliferation .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Modifications: Substitution Patterns
Position 7 Substituents
- Methyl vs. Phenyl Groups: The 7-methyl substitution in the target compound contrasts with analogs like N-(3,4-dihydroxyphenyl)-7-methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide (19g), which retains a methyl at position 7 but introduces a phenyl group at position 4.
- Methyl vs. Trifluoromethyl Groups :
In antimalarial studies, 7-trifluoromethyl-substituted triazolopyrimidines (e.g., 5-methyl-7-N'-(N,N-diethylpentane-1,4-diamine)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine ) showed reduced activity compared to methyl analogs, suggesting steric or electronic incompatibility with Plasmodium falciparum targets .
Position 2 Carboxamide Variations
- Benzyl vs. Aryl Substituents: The benzyl group in the target compound differs from N-(3-chlorophenyl)-5-methyl-2-((methylamino)methyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (96), where a chlorophenyl and methylaminomethyl group enhance interactions with Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) . The benzyl moiety may improve blood-brain barrier penetration in neurological targets .
- Carboxamide vs. Sulfonamide :
Herbicidal triazolopyrimidine sulfonamides (e.g., 5,7-dimethyl-N-(substituted phenyl)-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide ) exhibit potent acetolactate synthase (ALS) inhibition, whereas carboxamide derivatives like the target compound are less likely to act as herbicides due to reduced hydrogen-bonding capacity .
Antiviral Activity
- HIV-1 Inhibition :
Compound 19g (N-(3,4-dihydroxyphenyl)-7-methyl-5-phenyl-triazolopyrimidine-2-carboxamide) demonstrated HIV-1 inhibition, with the dihydroxyphenyl group critical for binding to viral integrase. The benzyl substitution in the target compound may alter binding kinetics due to increased lipophilicity .
Antimalarial Activity
- PfDHODH Inhibition: Chlorophenyl-substituted triazolopyrimidines (e.g., N-(3-chlorophenyl)-5-methyl-2-((dimethylamino)methyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (94)) showed IC₅₀ values in the micromolar range against PfDHODH. The absence of a chlorophenyl group in the target compound suggests divergent mechanisms .
Enzyme Inhibition
Biological Activity
N-benzyl-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a synthetic compound belonging to the class of triazolo-pyrimidines, which have garnered significant attention for their diverse biological activities, including anticancer and anticonvulsant properties. This article provides a detailed overview of the biological activity associated with this compound, supported by research findings and data tables.
Chemical Structure and Properties
The compound has a complex structure characterized by the triazolo-pyrimidine core. Its chemical formula is , and it features a benzyl group at the 2-position and a methyl group at the 7-position of the triazole ring.
1. Anticancer Activity
Recent studies have demonstrated that derivatives of [1,2,4]triazolo[1,5-a]pyrimidine exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Compound Evaluation : A series of compounds were tested against human cancer cell lines MGC-803, HCT-116, and MCF-7. Among these, certain derivatives showed IC50 values indicating potent activity:
The mechanism through which this compound exerts its anticancer effects involves:
- Inhibition of ERK Signaling Pathway : The compound significantly inhibits the phosphorylation levels of key proteins involved in cell signaling such as ERK1/2 and AKT. This inhibition leads to:
3. Anticonvulsant Activity
In addition to its anticancer properties, derivatives of triazolo-pyrimidines have also been investigated for their anticonvulsant potential:
- Maximal Electroshock Seizure Test : Studies involving similar triazolo-pyrimidine compounds indicated effective anticonvulsant activity in animal models . Although specific data for this compound is limited, its structural analogs suggest a promising profile.
Data Table: Biological Activity Summary
| Activity Type | Cell Line / Model | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MGC-803 | 9.47 | ERK pathway inhibition |
| Anticancer | HCT-116 | 9.58 | Apoptosis induction |
| Anticancer | MCF-7 | 13.1 | G2/M phase arrest |
| Anticonvulsant | MES Model | Not specified | Potential based on analogs |
Case Studies and Research Findings
Several studies have explored the biological properties of related compounds within the triazolo-pyrimidine class:
- Study on Indole Derivatives : Research highlighted that compounds linked to indole fragments exhibited enhanced antiproliferative activities by targeting tubulin polymerization and inducing apoptosis in cancer cells .
- Pharmacophore Mapping : Another study indicated that certain pyrazolo derivatives could effectively bind to mitogen-activated protein kinases (MAPKs), suggesting a broader potential for these compounds in inflammatory conditions as well as cancer therapy .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
